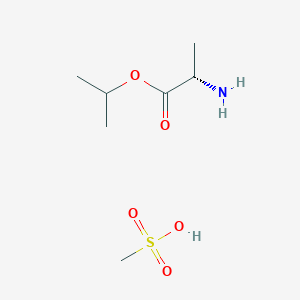
(S)-Isopropyl 2-aminopropanoate methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-isopropyl 2-aminopropanoate methanesulfonic acid salt is a chiral compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is an ester derivative of 2-aminopropanoic acid, combined with methanesulfonic acid to form a salt. Its chiral nature makes it valuable in asymmetric synthesis and other applications where enantiomeric purity is crucial.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-isopropyl 2-aminopropanoate methanesulfonic acid salt typically involves the esterification of (S)-2-aminopropanoic acid with isopropanol, followed by the addition of methanesulfonic acid to form the salt. The reaction conditions often include:
Esterification: Using a catalyst such as sulfuric acid or p-toluenesulfonic acid, the reaction is carried out under reflux conditions to drive the formation of the ester.
Salt Formation: Methanesulfonic acid is added to the ester in a suitable solvent like methanol or ethanol, and the mixture is stirred at room temperature until the salt precipitates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The process typically includes:
Raw Material Preparation: Ensuring high purity of (S)-2-aminopropanoic acid and isopropanol.
Reaction Optimization: Utilizing advanced techniques like in-line monitoring to optimize reaction conditions.
Purification: Employing crystallization or recrystallization methods to obtain the pure salt.
Chemical Reactions Analysis
Types of Reactions
(S)-isopropyl 2-aminopropanoate methanesulfonic acid salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-isopropyl 2-aminopropanoate methanesulfonic acid salt has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a resolving agent for racemic mixtures.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which (S)-isopropyl 2-aminopropanoate methanesulfonic acid salt exerts its effects depends on its application. In biochemical contexts, it may act as a substrate or inhibitor for specific enzymes, interacting with active sites and influencing catalytic activity. The molecular targets and pathways involved can vary, but often include interactions with amino acid residues and participation in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-aminopropanoate: Another ester derivative of 2-aminopropanoic acid, but with a methyl group instead of an isopropyl group.
(S)-Ethyl 2-aminopropanoate: Similar structure but with an ethyl group.
(S)-Propyl 2-aminopropanoate: Similar structure but with a propyl group.
Uniqueness
(S)-isopropyl 2-aminopropanoate methanesulfonic acid salt is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The presence of the methanesulfonic acid salt also enhances its solubility and stability, making it suitable for various applications where other similar compounds may not perform as well.
Properties
Molecular Formula |
C7H17NO5S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
methanesulfonic acid;propan-2-yl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C6H13NO2.CH4O3S/c1-4(2)9-6(8)5(3)7;1-5(2,3)4/h4-5H,7H2,1-3H3;1H3,(H,2,3,4)/t5-;/m0./s1 |
InChI Key |
HZYKBJMYZFXBEV-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N.CS(=O)(=O)O |
Canonical SMILES |
CC(C)OC(=O)C(C)N.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















